2-Furanacrolein

Catalog No.
S713764
CAS No.
623-30-3
M.F
C7H6O2
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furanacrolein

CAS Number

623-30-3

Product Name

2-Furanacrolein

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enal

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H/b3-1+

InChI Key

VZIRCHXYMBFNFD-HNQUOIGGSA-N

SMILES

Array

solubility

Insoluble (<1 mg/ml at 68.0° F) (NTP, 1992)
Insoluble in water
Soluble (in ethanol)

Canonical SMILES

C1=COC(=C1)C=CC=O

Isomeric SMILES

C1=COC(=C1)/C=C/C=O

The exact mass of the compound 3-(2-Furyl)acrolein is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 68.0° f) (ntp, 1992)insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26338. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Furanacrolein (CAS 623-30-3) is a solid alpha,beta-unsaturated heterocyclic aldehyde characterized by an extended conjugated system linking a furan ring to an acrolein moiety [1]. With a melting point of 50-54 °C, it is significantly easier to handle in bulk than lighter aliphatic enals . In industrial procurement, it is primarily sourced as a specialized diene, dienophile, and Michael acceptor for organic synthesis, furanic polymer production, and targeted flavor formulations . Unlike simpler aldehydes, its dual functionality—combining the electron-rich furan core with a reactive enal group—dictates its specific utility in cross-linking applications and the synthesis of complex pharmaceutical intermediates [1].

Substituting 2-furanacrolein with its direct precursor, furfural, or its phenyl analog, cinnamaldehyde, fundamentally alters downstream reaction pathways [1]. Furfural lacks the alpha,beta-unsaturated vinyl group, eliminating the possibility of Michael additions and reducing the cross-linking density in resin manufacturing [1]. Conversely, cinnamaldehyde possesses the enal structure but substitutes the furan ring with a benzene ring, shifting the electrophilicity of the beta-carbon and altering the kinetics of nucleophilic attacks [1]. Furthermore, attempting to replace the enal functionality with the parent compound, acrolein, introduces severe volatility and toxicity hazards, shifting the material from a manageable solid to a highly hazardous volatile liquid, which drastically increases process engineering and safety costs.

Process Safety and Handling: Volatility Reduction vs. Acrolein

For syntheses requiring an alpha,beta-unsaturated aldehyde, 2-furanacrolein offers a significant handling advantage over the parent compound, acrolein [1]. Acrolein is a highly toxic, volatile liquid with a boiling point of 53 °C, requiring specialized containment[1]. In contrast, 2-furanacrolein is a crystalline powder at room temperature (melting point 50-54 °C) with a boiling point of 143 °C at 37 mmHg . This drastic reduction in vapor pressure eliminates the need for extreme inhalation hazard protocols during standard bench and pilot-scale charging operations .

Evidence DimensionPhysical state and handling volatility
Target Compound DataSolid, MP 50-54 °C, BP 143 °C (at 37 mmHg)
Comparator Or BaselineAcrolein (Liquid, BP 53 °C at 760 mmHg)
Quantified Difference>90 °C increase in boiling point and phase shift to solid
ConditionsStandard atmospheric and reduced pressure handling

Selecting the solid furan derivative drastically lowers engineering control costs and safety risks associated with dosing volatile enals in scale-up environments.

Resin Cross-Linking Potential: Conjugation Extension vs. Furfural

In the production of furanic resins, furfural is the standard baseline monomer, providing an aldehyde and a furan ring for condensation [1]. 2-Furanacrolein extends this conjugated system by two carbons, introducing a reactive vinyl group [1]. This structural addition provides one extra polymerizable site per molecule, enabling secondary cross-linking mechanisms via Michael addition or radical polymerization of the double bond, which furfural cannot undergo[1].

Evidence DimensionReactive sites for polymerization
Target Compound Data3 reactive functional sites (furan ring, alkene, aldehyde)
Comparator Or BaselineFurfural (2 reactive functional sites: furan ring, aldehyde)
Quantified Difference1 additional polymerizable alkene site per molecule
ConditionsThermoset resin curing and Michael addition environments

Procuring 2-furanacrolein allows polymer chemists to achieve higher cross-linking densities and modify the thermal stability of furanic resins beyond what is possible with standard furfural.

Formulation Compatibility: Regulated Dosing in Flavor Applications

In flavor and fragrance procurement, 2-furanacrolein is utilized for its specific spicy, woody, and cinnamon-like odor [1]. While cinnamaldehyde is the bulk standard for cinnamon flavor, 2-furanacrolein provides a modified sensory profile that requires precise dosing. Industry guidelines indicate specific usage levels for 2-furanacrolein, such as 25 ppm in soft confectionery and 15 ppm in baked goods, scaling down to 1 ppm in beverages and meat products [1]. This quantitative dosing profile requires formulators to procure 2-furanacrolein specifically when targeting nuanced furan-derived nutty/spicy notes without overpowering the matrix [1].

Evidence DimensionApplication dosing limits in food matrices
Target Compound Data1 ppm in beverages to 25 ppm in confectionery
Comparator Or BaselineBulk Cinnamaldehyde (Typically used at higher broader concentrations for primary cinnamon flavor)
Quantified DifferenceMatrix-specific ppm dosing requirements for targeted sensory impact
ConditionsCommercial food and beverage formulation

Procurement teams must source this specific furan derivative to achieve regulated, nuanced spicy/nutty flavor profiles at precise ppm levels where bulk cinnamaldehyde is inadequate.

Furanic Resin and Polymer Manufacturing

Utilizing the extended conjugation and extra double bond of 2-furanacrolein to increase cross-linking density in high-performance thermosetting polymers, where standard furfural provides insufficient reactive sites.

Pharmaceutical Intermediate Synthesis

Serving as a specific Michael acceptor for the construction of complex, furan-containing biologically active molecules, where cinnamaldehyde would introduce an incorrect carbocyclic core .

Precision Flavor and Fragrance Compounding

Procured for its specific spicy, woody, and nutty aromatic profile in food additives, adhering to strict dosing limits (e.g., 1-25 ppm) to achieve nuanced sensory effects distinct from bulk cinnamaldehyde[1].

Physical Description

Beta-(2-furyl)acrolein is a light brown powder. Cinnamon odor. (NTP, 1992)
White or yellow needles; Cooked spicy-herb aroma

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

122.036779430 Da

Monoisotopic Mass

122.036779430 Da

Boiling Point

275 °F at 14 mm Hg (NTP, 1992)

Heavy Atom Count

9

Melting Point

129 °F (NTP, 1992)

UNII

SSQ86U3DRP

GHS Hazard Statements

Aggregated GHS information provided by 1417 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 87 of 1417 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1330 of 1417 companies with hazard statement code(s):;
H302 (99.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

623-30-3
39511-08-5

Wikipedia

2-furanacrolein

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenal, 3-(2-furanyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Raup et al. Cooperative catalysis by carbenes and Lewis acids in a highly stereoselective route to gamma-lactams. Nature Chemistry, doi: 10.1038/nchem.727, published online 18 July 2010 http://www.nature.com/nchem
Guo et al. Switchable selectivity in an NHC-catalysed dearomatizing annulation reaction. Nature Chemistry, doi: 10.1038/nchem.2337, published online 31 August 2015 http://www.nature.com/nchem

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